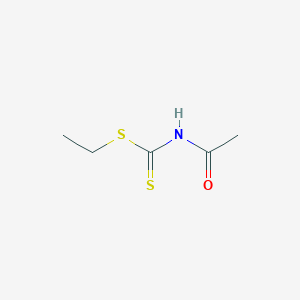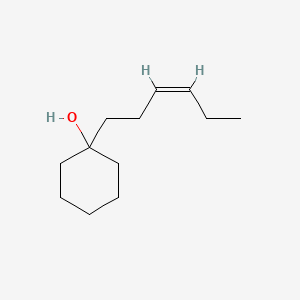
Benz(a)anthracen-6-ol, 7,12-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracen-6-ol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O. It is a derivative of benz(a)anthracene, characterized by the presence of hydroxyl and methyl groups at specific positions on the aromatic rings. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-6-ol, 7,12-dimethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of Benz(a)anthracen-6-ol, 7,12-dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benz(a)anthracen-6-ol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, methylated, and various substituted derivatives of Benz(a)anthracen-6-ol, 7,12-dimethyl-.
科学的研究の応用
Benz(a)anthracen-6-ol, 7,12-dimethyl- is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.
Medicine: Studied for its role in the development of cancer and as a potential therapeutic target.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of various chemical compounds.
作用機序
The mechanism of action of Benz(a)anthracen-6-ol, 7,12-dimethyl- involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethyl-1,2-benzanthracene
Uniqueness
Benz(a)anthracen-6-ol, 7,12-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the structure-activity relationships of polycyclic aromatic hydrocarbons.
特性
CAS番号 |
60049-69-6 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC名 |
7,12-dimethylbenzo[a]anthracen-6-ol |
InChI |
InChI=1S/C20H16O/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h3-11,21H,1-2H3 |
InChIキー |
BMVBOHOCDCRUHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=C(C4=CC=CC=C14)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)








